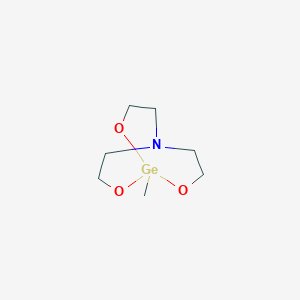
4-Anilino-3-nitrobenzoic acid
Descripción general
Descripción
4-Anilino-3-nitrobenzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the synthesis, molecular structure, and chemical reactions of similar compounds. For instance, the electrochemical synthesis of 3-amino-4-hydroxybenzoic acid is described, which is a process related to the transformation of nitro groups to amino groups in benzoic acid derivatives .
Synthesis Analysis
The synthesis of related compounds involves electrochemical reduction, as seen in the production of 3-amino-4-hydroxybenzoic acid from 3-nitro-4-hydroxybenzoic acid using a copper cathode in a basic medium . This method could potentially be adapted for the synthesis of 4-anilino-3-nitrobenzoic acid by targeting the specific nitro and anilino substituents on the benzoic acid backbone.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-anilino-3-nitrobenzoic acid, such as anilinium 2-carboxy-4-nitrobenzoate salts, shows complex sheet formations due to hydrogen bonding . These structures include chains of edge-fused rings and double helices, which could be indicative of the potential supramolecular structures that 4-anilino-3-nitrobenzoic acid might form.
Chemical Reactions Analysis
Chemical reactions involving nitro-aniline derivatives can be complex. For example, the photolysis of N-2,4-dinitrophenyl-α-amino-acids results in a mixture of products, including 4-nitro-2-nitroso-aniline, which suggests that nitro groups on aniline derivatives can undergo photochemical transformations . This could be relevant when considering the reactivity of the nitro group in 4-anilino-3-nitrobenzoic acid under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-anilino-3-nitrobenzoic acid can be inferred from related compounds. For instance, the acidity and electron-withdrawing character of nitrobenzofurazans are highlighted, which could suggest that the nitro group in 4-anilino-3-nitrobenzoic acid would also confer significant acidity and electron-withdrawing effects . This could affect the compound's solubility, reactivity, and interactions with other molecules.
Aplicaciones Científicas De Investigación
1. Structural Chemistry
- Summary of the application : 4-Anilino-3-nitrobenzoic acid (4-A3NBA) is used in structural chemistry for the preparation of its triclinic crystal form . This compound has been established to have polymorphism, with the monoclinic form being called polymorph I and the triclinic crystals being designated as polymorph II .
- Methods of application : The compound was prepared in the triclinic crystal form by using X-ray structure determination, spectral properties studies, and a simultaneous DTA-TG technique .
- Results or outcomes : The TG-DTA studies attest that there is no “polymorph II → polymorph I” phase transition . Hirshfeld surface analyses indicate that the percentage of the O•••H/H•••O interactions of polymorph II (~39.1%) is less than that of polymorph I (54.5%) .
2. Organic Synthesis
- Summary of the application : 4-A3NBA is used as a reagent in organic synthesis . It is also used as a substrate in enzymatic reactions and as a fundamental component of fluorescent probes .
- Methods of application : The synthesis of 4-A3NBA and its applications in scientific research were studied .
- Results or outcomes : The biochemical and physiological effects of 4-A3NBA are not well understood . Future directions for 4-A3NBA research include an investigation of its biochemical and physiological effects, as well as its potential applications in drug development .
3. Fischer Esterification
- Summary of the application : The synthesis of 4-amino-3-nitrobenzoic acid methyl ester is a simple Fischer esterification reaction .
- Methods of application : The compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .
- Results or outcomes : The results of the experiment were not provided in the source .
4. Peptide Synthesis
- Summary of the application : 4-A3NBA is used as a linker in peptide synthesis .
- Methods of application : The specific methods of application in peptide synthesis are not provided in the source .
- Results or outcomes : The outcomes of using 4-A3NBA in peptide synthesis are not detailed in the source .
5. Precursor to 4-Aminobenzoic Acid
- Summary of the application : 4-Nitrobenzoic acid, which can be prepared from 4-A3NBA, is a precursor to 4-aminobenzoic acid . This is in turn used to prepare the anesthetic procaine .
- Methods of application : The compound is prepared by oxidation of 4-nitrotoluene .
- Results or outcomes : The outcomes of this application are not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
4-anilino-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)9-6-7-11(12(8-9)15(18)19)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUUCNPLYAGMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396914 | |
| Record name | 4-anilino-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Anilino-3-nitrobenzoic acid | |
CAS RN |
16927-49-4 | |
| Record name | 4-anilino-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















